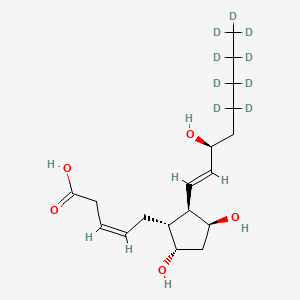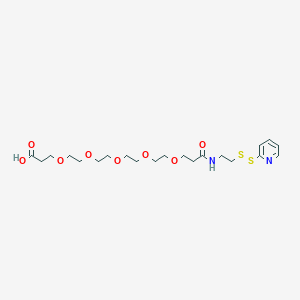
SPDP-PEG5-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SPDP-PEG5-acid is a polyethylene glycol-based PROTAC linker. It is a compound that combines the properties of polyethylene glycol and SPDP (N-succinimidyl 3-(2-pyridyldithio)propionate). This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
SPDP-PEG5-acid is synthesized by attaching SPDP to a polyethylene glycol chain. The synthesis involves the reaction of SPDP with a polyethylene glycol derivative that has a terminal carboxylic acid group. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified using techniques such as chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
SPDP-PEG5-acid undergoes several types of chemical reactions, including:
Substitution Reactions: The SPDP moiety can react with amine and thiol groups, forming stable amide and disulfide bonds, respectively.
Cleavage Reactions: The disulfide bond in SPDP can be cleaved using reducing agents such as dithiothreitol (DTT), allowing for the release of the attached molecules.
Common Reagents and Conditions
Amine and Thiol Reactions: These reactions typically occur in phosphate-buffered saline (PBS) at a pH of 7-8.
Cleavage Reactions: Reducing agents like DTT are used to cleave the disulfide bond, usually at a pH of 7-9.
Major Products Formed
The major products formed from these reactions include amide-linked conjugates and cleaved disulfide products, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
SPDP-PEG5-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the study of protein-protein interactions and the functional analysis of proteins by enabling their targeted degradation.
Medicine: Potential therapeutic applications in the development of targeted therapies for diseases such as cancer by degrading disease-causing proteins.
Industry: Used in the development of advanced drug delivery systems and bioconjugation techniques.
Mecanismo De Acción
SPDP-PEG5-acid exerts its effects through the formation of PROTACs, which consist of two ligands connected by the this compound linker. One ligand binds to the target protein, while the other binds to an E3 ubiquitin ligase. This binding facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The SPDP moiety allows for the formation of stable amide and disulfide bonds, while the polyethylene glycol chain provides flexibility and solubility .
Comparación Con Compuestos Similares
SPDP-PEG5-acid is unique due to its combination of SPDP and polyethylene glycol, which provides both reactivity and solubility. Similar compounds include:
SPDP-PEG3-acid: A shorter polyethylene glycol chain, providing less flexibility but similar reactivity.
SPDP-PEG4-acid: Slightly longer than SPDP-PEG3-acid, offering a balance between flexibility and reactivity.
SPDP-PEG6-acid: Longer polyethylene glycol chain, providing greater flexibility and solubility.
These compounds differ mainly in the length of the polyethylene glycol chain, which affects their solubility and flexibility in different applications .
Propiedades
Fórmula molecular |
C21H34N2O8S2 |
|---|---|
Peso molecular |
506.6 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[3-oxo-3-[2-(pyridin-2-yldisulfanyl)ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H34N2O8S2/c24-19(22-7-18-32-33-20-3-1-2-6-23-20)4-8-27-10-12-29-14-16-31-17-15-30-13-11-28-9-5-21(25)26/h1-3,6H,4-5,7-18H2,(H,22,24)(H,25,26) |
Clave InChI |
UBLCTOMLERHAKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SSCCNC(=O)CCOCCOCCOCCOCCOCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


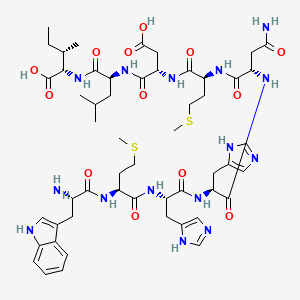
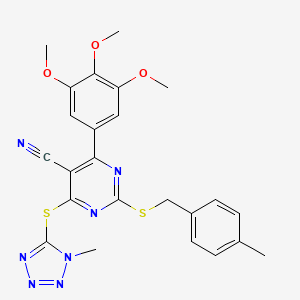
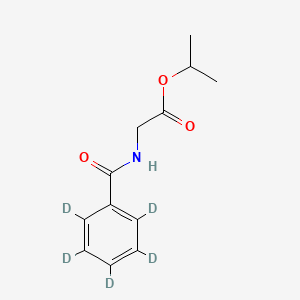
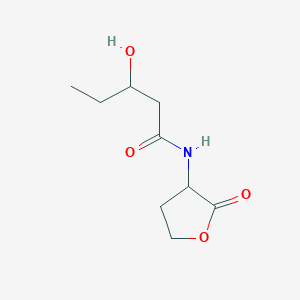

![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

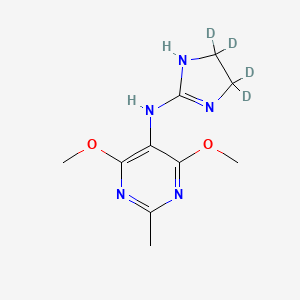
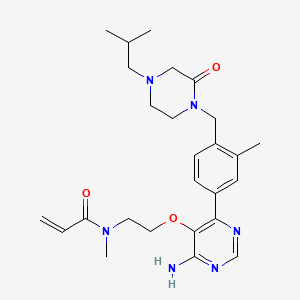

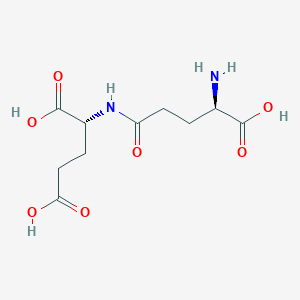
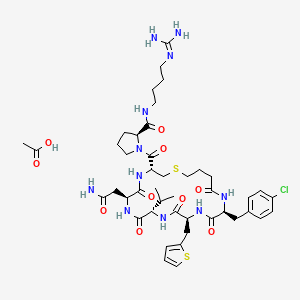
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
